molecular formula C8H9NO2S B2999112 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one CAS No. 1343313-51-8

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one

Cat. No. B2999112
CAS RN: 1343313-51-8
M. Wt: 183.23
InChI Key: IPRNTYPYUBUSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one” is a chemical compound with the IUPAC name 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone . It has a molecular weight of 183.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h2-4H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNTYPYUBUSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one

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